2-Tert-butyl-1-methylaziridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-tert-butyl-1-methylaziridine |
InChI |
InChI=1S/C7H15N/c1-7(2,3)6-5-8(6)4/h6H,5H2,1-4H3 |
InChI Key |
UVAHICMTODIGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CN1C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2 Tert Butyl 1 Methylaziridine
Nucleophilic Ring-Opening Reactions
The characteristic reaction of aziridines is the nucleophilic ring-opening, which relieves the high ring strain (approximately 27 kcal/mol). acs.org For non-activated aziridines like 2-tert-butyl-1-methylaziridine (B6239365), this transformation typically requires activation of the nitrogen atom to enhance the electrophilicity of the ring carbons. nih.gov The approach of a nucleophile can, in principle, occur at either the C2 (tertiary) or C3 (secondary) carbon atom, leading to different constitutional isomers.
The regioselectivity of nucleophilic attack on the this compound ring is overwhelmingly controlled by steric factors. Nucleophiles preferentially attack the less sterically hindered C3 carbon atom. This process generally proceeds via an S_N2-type mechanism, resulting in an inversion of stereochemistry at the site of attack. The reaction's efficiency and conditions depend on the nucleophile's nature and the method of aziridine (B145994) activation. nih.govfrontiersin.org
The regiochemical outcome of the ring-opening reaction is a direct consequence of the interplay between the substituents on the aziridine ring. frontiersin.org
C-Substituent (Tert-butyl): The tert-butyl group is exceptionally bulky, creating a significant steric shield around the C2 carbon to which it is attached. This steric hindrance makes the C2 position largely inaccessible to incoming nucleophiles. Consequently, nucleophilic attack occurs almost exclusively at the sterically accessible C3 (CH₂) position. This directing effect is the dominant factor in determining the regioselectivity of the reaction. mdpi.comresearchgate.net
N-Substituent (Methyl): The N-methyl group is an electron-donating alkyl group. nih.gov This makes the nitrogen atom more basic and nucleophilic but renders the aziridine ring "non-activated" and thus less susceptible to direct nucleophilic attack compared to N-acyl or N-sulfonyl aziridines. nih.govnih.gov Activation, typically through protonation or Lewis acid coordination, is required to make the ring carbons sufficiently electrophilic for reaction to occur. nih.govfrontiersin.org
The combined influence of these substituents dictates that the ring-opening of this compound will proceed with high regioselectivity for the formation of products resulting from nucleophilic attack at the C3 position.
| Substituent | Position | Electronic Effect | Steric Effect | Influence on Regioselectivity |
|---|---|---|---|---|
| Tert-butyl | C2 | Weakly electron-donating | Very large | Directs nucleophilic attack to the C3 position. mdpi.com |
| Methyl | N1 | Electron-donating | Small | Deactivates the ring towards direct attack, requiring activation. nih.gov |
Catalysis is crucial for promoting the ring-opening of non-activated aziridines. nih.govbohrium.com Different classes of catalysts can be employed, each serving to activate the aziridine ring towards nucleophilic attack.
Brønsted Acid Catalysis: Brønsted acids (e.g., HClO₄, TFA) activate the aziridine by protonating the basic nitrogen atom. frontiersin.orgrsc.org This generates a highly reactive aziridinium (B1262131) ion. The positive charge on the nitrogen enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. Despite this electronic activation, the regioselectivity remains governed by steric hindrance, with the nucleophile attacking the C3 position. frontiersin.org
Lewis Acid Catalysis: Lewis acids (e.g., BF₃, Cu(OTf)₂) function similarly by coordinating to the lone pair of electrons on the nitrogen atom. nih.govrsc.org This coordination polarizes the C-N bonds, making the ring carbons more susceptible to nucleophilic attack. For sterically biased substrates like this compound, the S_N2-type attack at the less hindered C3 carbon is the strongly preferred pathway. bohrium.com
Transition Metal Catalysis: Transition metals, particularly palladium and nickel complexes, offer powerful methods for aziridine ring-opening. mdpi.comresearchgate.net The typical mechanism involves oxidative addition of the catalyst into one of the C-N bonds of the aziridine ring. mdpi.comscilit.com For this compound, this insertion would occur preferentially at the less sterically hindered C3-N bond. scilit.com This process forms an azametallacyclobutane intermediate, which can then react with a variety of nucleophiles in cross-coupling reactions. While catalyst and ligand choice can sometimes influence regioselectivity, the steric dominance of the tert-butyl group makes the C3-selective pathway the most probable outcome. acs.org
| Catalyst Type | Mechanism of Activation | Expected Regioselectivity |
|---|---|---|
| Brønsted Acid | Nitrogen protonation to form an aziridinium ion. frontiersin.org | Attack at C3 (steric control). frontiersin.org |
| Lewis Acid | Coordination to nitrogen lone pair. nih.gov | Attack at C3 (steric control). bohrium.com |
| Transition Metal (Pd, Ni) | Oxidative addition into the C3-N bond. scilit.com | Attack at C3 (steric control). scilit.com |
The regioselectivity of the ring-opening is a direct reflection of the relative energies of the possible transition states. The reaction proceeds through the pathway with the lower activation energy, which is dictated by steric interactions in the transition state. nih.govnih.gov
In an S_N2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the nitrogen atom of the ring).
Transition State for C3 Attack: When a nucleophile attacks the C3 carbon, it approaches from the backside of the C3-N bond. In this geometry, the bulky tert-butyl group is located on the adjacent C2 carbon and is positioned away from the incoming nucleophile. This results in a relatively stable, low-energy transition state with minimal steric repulsion.
Transition State for C2 Attack: Conversely, a hypothetical attack at the C2 carbon would require the nucleophile to approach the highly congested face of the molecule. This would lead to a transition state with severe steric clashes between the nucleophile, the three methyl groups of the tert-butyl substituent, and the N-methyl group. This high degree of steric strain makes the transition state energetically unfavorable, effectively preventing this reaction pathway. nih.gov
Therefore, the pronounced difference in activation energy between the two possible transition states ensures that the reaction proceeds with very high regioselectivity for attack at the C3 position.
An alternative strategy to activate the aziridine ring is through alkylation of the nitrogen atom. nih.govresearchgate.net This "alkylative ring opening" involves treating the N-methylaziridine with a potent alkylating agent, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf), to form a quaternary aziridinium ion. nih.govrsc.org
This process converts the neutral aziridine into a positively charged, highly reactive intermediate. rsc.orgfrontiersin.org The resulting N,N-dimethylaziridinium ion is significantly more electrophilic than the protonated or Lewis acid-coordinated species. This enhanced reactivity allows for ring-opening by a wider range of nucleophiles, including those that are typically unreactive towards non-activated aziridines. nih.govnih.gov The regioselectivity of the subsequent nucleophilic attack on this aziridinium ion intermediate remains under the control of the C2-tert-butyl group, leading to exclusive attack at the C3 position. frontiersin.orgnih.gov This method provides a powerful way to synthesize complex acyclic amines in a regio- and stereoselective manner. researchgate.netnih.gov
The ring-opening of this compound can serve as the initial step in a tandem or cascade reaction sequence, where the initial product undergoes further in-situ transformations. nih.govrsc.org Such processes are highly efficient as they allow for the construction of complex molecular architectures in a single operation. nih.gov
A hypothetical tandem reaction could involve the ring-opening of the aziridine with a bifunctional nucleophile. For example, reaction with a nucleophile containing a pendant alkyne or alkene could generate an intermediate primed for a subsequent intramolecular cyclization. After the initial C3-selective ring-opening, the newly introduced functional group could participate in a Conia-ene reaction or other cyclization, triggered by a suitable catalyst or change in reaction conditions. nih.gov Such a strategy, commencing with the regioselective cleavage of the aziridine ring, would provide a pathway to more complex nitrogen-containing heterocyclic systems. nih.gov
Regioselective and Stereoselective Ring Opening by Various Nucleophiles
Electrophilic Activation and Reactions of this compound
The reactivity of the aziridine ring in this compound is significantly influenced by the electronic properties of the nitrogen atom and the inherent ring strain of the three-membered heterocycle. As a non-activated aziridine, where the nitrogen is substituted with electron-donating alkyl groups (methyl and the secondary carbon attached to the tert-butyl group), it is relatively stable and less reactive towards nucleophiles compared to activated aziridines bearing electron-withdrawing groups. baranlab.org Consequently, electrophilic activation is a key strategy to enhance its reactivity and induce transformations.
Lewis Acid Activation of the Aziridine Ring
Lewis acids play a crucial role in activating the aziridine ring for subsequent reactions. The lone pair of electrons on the nitrogen atom can coordinate with a Lewis acid, forming a Lewis acid-base adduct. This coordination enhances the electrophilicity of the ring carbons by increasing the polarization of the C-N bonds and exacerbating the ring strain. This activation facilitates ring-opening reactions by making the ring carbons more susceptible to nucleophilic attack. researchgate.net
The general mechanism involves the formation of an aziridinium-like species, which is highly reactive. For instance, Lewis acids such as boron trifluoride (BF₃) are known to catalyze the formation of azomethine ylides from certain N-substituted aziridines, which can then undergo further reactions. researchgate.net Similarly, copper(II) catalysts have been shown to be effective in promoting the ring expansion of vinyl aziridines, a process initiated by Lewis acid activation that weakens the C-N bond of the aziridine. nih.gov The bulky tert-butyl group at the C-2 position of this compound would sterically hinder the approach of the Lewis acid to the nitrogen atom to some extent, but coordination is still the principal mode of activation. Once activated, the regioselectivity of nucleophilic attack is governed by both steric and electronic factors, with the nucleophile generally attacking the less substituted carbon unless electronic effects from the substituent strongly favor attack at the more substituted position.
Reactions with Electrophiles and Rearrangements
Direct reaction with electrophiles is another pathway to activate the this compound ring. Strong electrophiles, such as alkyl triflates (e.g., methyl trifluoromethanesulfonate, MeOTf), can alkylate the nitrogen atom to form a stable, quaternary aziridinium ion. lookchem.com This process converts the neutral aziridine into a highly reactive species.
The resulting aziridinium ion is an excellent electrophile and readily undergoes ring-opening upon attack by a nucleophile. The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond and relief of the ring strain. acs.org The regioselectivity of this ring-opening is dictated by the substitution pattern of the aziridine. For a 2-substituted aziridinium ion like that derived from this compound, nucleophilic attack typically occurs at the less sterically hindered carbon (C-3).
Furthermore, activated aziridines can undergo rearrangements. A notable example is the Lewis acid-catalyzed mdpi.comillinois.edu-sigmatropic rearrangement of vinyl aziridines to afford 3-pyrrolines. nih.gov While this compound does not possess a vinyl group, this illustrates the types of transformations that can be initiated by electrophilic activation.
N-Inversion Dynamics and Stereochemical Stability
The stereochemical stability of the nitrogen center in this compound is a critical aspect of its chemistry, governed by the process of nitrogen inversion. Due to the significant angle strain in the three-membered ring, the energy barrier for this pyramidal inversion is considerably higher than in acyclic amines. wikipedia.orgnih.gov This increased barrier can allow for the potential isolation of distinct invertomers (isomers differing in the orientation of the N-substituent) under certain conditions, particularly if the nitrogen substituents are different and the ring is appropriately substituted. wikipedia.org
The rate of N-inversion is sensitive to the nature of the substituents on both the nitrogen and the carbon atoms of the ring. Steric interactions can influence the inversion barrier; for instance, severe steric hindrance has been noted to accelerate the inversion process in cases like N-tert-butylaziridine. researchgate.net
Computational Analysis of N-Inversion Barriers in N-Methyl Aziridines
Theoretical calculations on related N-methyl aziridines have determined the free energy of activation (ΔG‡) for the N-inversion process. These barriers are typically in a range that makes them measurable by dynamic NMR techniques. The tert-butyl group in this compound is expected to have a notable steric impact on the transition state of the inversion, thereby affecting the energy barrier.
| Compound | Method | ΔG‡ (kcal/mol) | Reference Compound |
|---|---|---|---|
| N-methylaziridine | NMR Study | 17.7 | Yes |
| N-methyl-2,2-dimethylaziridine | NMR Study | 18.4 | No |
Note: The data presented is based on studies of analogous compounds and serves to provide a representative understanding of the inversion barriers in this class of molecules. Data from Drakenberg and Lehn (1972). scripps.edulibretexts.org
Experimental Probes for N-Inversion Rates
The primary experimental technique for measuring the rates of nitrogen inversion in aziridines is dynamic nuclear magnetic resonance (DNMR) spectroscopy. researchgate.netacs.org This method relies on the principle that if the inversion rate is slow on the NMR timescale, separate signals can be observed for protons that are chemically non-equivalent in a single invertomer but are interconverted by the inversion process.
In a molecule like this compound, the protons on the ring carbon C-3 are diastereotopic due to the chiral center at C-2. At low temperatures, where N-inversion is slow, these protons would exhibit distinct signals in the ¹H NMR spectrum. As the temperature is increased, the rate of inversion accelerates. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, time-averaged signal. researchgate.net By analyzing the lineshape of the signals or using the coalescence temperature, the rate constant (k) for the inversion process can be calculated. From the rate constant, the free energy of activation (ΔG‡) for the inversion barrier can be determined using the Eyring equation.
Other Transformations (e.g., Cycloadditions, Oxidations, Reductions)
Beyond ring-opening reactions, this compound can potentially undergo other transformations typical of the aziridine functional group.
Cycloadditions: Aziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. This transformation typically involves the cleavage of the C-C bond of the aziridine ring, which can be induced thermally or photochemically. wikipedia.org The resulting azomethine ylide can then be trapped in a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as alkenes and alkynes, to construct five-membered nitrogen-containing heterocyclic rings like pyrrolidines. illinois.eduwikipedia.org Lewis acids can also promote this type of transformation. wikipedia.org
Oxidations: The nitrogen atom of the aziridine ring can be oxidized. Oxidation of N-alkyl aziridines with oxidizing agents like peroxy acids can lead to the formation of aziridine N-oxides. These N-oxides are often unstable dipolar species that can undergo rearrangement or decomposition. acs.org One documented pathway for the decomposition of aziridine N-oxides involves the extrusion of a nitroso compound, resulting in the formation of an olefin, effectively cleaving the original aziridine ring. wikipedia.org
Reductions: The aziridine ring can be opened via reductive cleavage. This can be achieved using various reducing agents. Dissolving metal reductions, for example with sodium in liquid ammonia (B1221849) or with samarium(II) iodide, are known to effect the reductive ring-opening of aziridines to yield amines. researchgate.net Catalytic hydrogenation, typically using palladium, platinum, or nickel catalysts, can also cleave the C-N bonds of the ring. The regioselectivity of the ring opening during reduction is influenced by the substituents on the ring, with cleavage often occurring at the most sterically accessible C-N bond or at a benzylic position if present. For this compound, reduction would likely lead to the formation of an acyclic amine. frontiersin.org
Stereochemical Aspects and Chirality in 2 Tert Butyl 1 Methylaziridine Chemistry
Diastereoselectivity in Synthesis and Reactions
Diastereoselectivity in the context of 2-Tert-butyl-1-methylaziridine (B6239365) refers to the preferential formation of one diastereomer over another. This is particularly relevant in synthesis methods where new stereocenters are created. For example, the aziridination of an alkene with a nitrene equivalent is a common method for forming the aziridine (B145994) ring. nih.gov The facial selectivity of the nitrene addition is influenced by the substituents on the alkene, and in the case of precursors to this compound, the bulky tert-butyl group plays a dominant role in directing the approach of the incoming reagent, leading to a high degree of diastereoselectivity.
In reactions of the aziridine itself, such as additions to the ring or reactions at the nitrogen atom, the existing stereochemistry dictates the approach of reagents. The tert-butyl group can shield one face of the molecule, forcing reactants to approach from the less hindered side, resulting in a specific diastereomeric product. For instance, in reactions involving the formation of a new chiral center at the nitrogen atom, the existing chirality at C2 can lead to a diastereoselective outcome.
Table 1: Examples of Diastereoselective Reactions in Aziridine Synthesis
| Reaction Type | Substrates | Catalyst/Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Aziridination of Imine | N-benzylidene-tert-butylamine + Diazoacetate | Chiral Brønsted Acid | trans-aziridine | >95:5 |
| Intramolecular Cyclization | Chiral amino alcohol precursor | Mitsunobu conditions | cis-aziridine | Up to 90:10 |
Enantioselectivity in Catalytic Processes
The synthesis of specific enantiomers of chiral aziridines like this compound is of significant interest as these compounds are valuable building blocks in asymmetric synthesis. nih.gov Enantioselective catalytic processes are the most efficient methods to achieve this. nih.gov These methods often involve the use of a chiral catalyst that can differentiate between the two prochiral faces of a substrate or two enantiomeric transition states. rsc.org
For instance, the catalytic asymmetric aziridination of alkenes is a powerful strategy. nih.gov Chiral transition metal complexes, such as those based on rhodium, copper, or cobalt, can catalyze the transfer of a nitrene group to an alkene with high enantioselectivity. nih.govnih.gov The chiral ligands coordinated to the metal center create a chiral environment that directs the stereochemical course of the reaction, leading to the formation of one enantiomer of the aziridine in excess. msu.edu Similarly, organocatalysis has emerged as a valuable tool for enantioselective aziridination reactions. rsc.org
Table 2: Enantioselective Catalytic Aziridination Examples
| Olefin Substrate | Nitrene Source | Chiral Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|---|
| Styrene (B11656) | Fluoroaryl azide | Co(II)-amidoporphyrin complex | Up to 99% |
| Terminal Alkenes | Hydroxylamine derivative | Planar chiral Rh(III) indenyl catalyst | High |
| α-Imino Esters | Trimethylsilyldiazomethane | BINAP–copper(I) complex | Up to 72% for cis-aziridine |
Isomerization Pathways and Stereochemical Interconversions
Aziridines can undergo stereochemical interconversions through processes like pyramidal inversion at the nitrogen atom. wikipedia.org For a generic amine, this inversion is typically rapid at room temperature. wikipedia.org However, in the three-membered aziridine ring, the barrier to nitrogen inversion is significantly higher (8-12 kcal/mol) due to increased angle strain in the planar transition state. baranlab.orgstackexchange.com This increased barrier means that N-substituted aziridines can exist as configurationally stable invertomers at low temperatures, which can sometimes be observed by NMR spectroscopy. baranlab.org
For this compound, the substituents on the nitrogen and carbon atoms influence this inversion barrier. The steric bulk of the tert-butyl and methyl groups can affect the energy of the ground state and the transition state for inversion. Theoretical studies have shown that N-substituents play a crucial role in determining the N-inversion energy barrier in aziridines. researchgate.net
Besides nitrogen inversion, cis-trans isomerization of the substituents on the aziridine ring can occur, typically under thermal or photochemical conditions, although this often requires significant energy and can lead to ring-opening pathways.
Retention and Inversion of Configuration During Reactions
A hallmark of aziridine chemistry is the stereochemical outcome of nucleophilic ring-opening reactions. nih.gov The reaction can proceed with either retention or inversion of configuration at the carbon center attacked by the nucleophile. vedantu.comneetchennai.com The outcome is highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions, particularly whether the reaction proceeds through an SN1 or SN2-type mechanism. baranlab.org
In the case of this compound, nucleophilic attack can occur at either C2 or C3. Due to the steric hindrance of the tert-butyl group, attack at the less substituted C3 position is generally favored. Ring-opening reactions that proceed via a backside nucleophilic attack (SN2 mechanism) result in an inversion of configuration at the stereocenter. researchgate.netresearchgate.net Conversely, reactions that involve a frontside attack or proceed through an intermediate that allows for scrambling of stereochemistry can lead to retention of configuration. researchgate.net For example, the reaction of cis-2,3-dimethylaziridine (B13772653) with thiocyanic acid proceeds with complete inversion of configuration to yield the trans-thiazoline product, indicating a stereospecific SN2 pathway. researchgate.net
Table 3: Stereochemical Outcomes of Aziridine Ring-Opening
| Aziridine Substrate | Nucleophile/Reagent | Reaction Conditions | Major Stereochemical Outcome at Carbon |
|---|---|---|---|
| cis-2,3-Disubstituted Aziridine | Thiocyanic Acid | Acidic | Inversion (trans product) |
| N-Tosyl-2-substituted aziridine | Cyanotrimethylsilane / Yb(CN)3 | Lewis Acid Catalysis | Retention |
| cis-1-(N-Phenylcarbamyl)-2,3-dimethylaziridine | Boron trifluoride etherate | Aprotic Solvent | Retention (SNi mechanism) |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and predicting the reactivity of aziridine (B145994) derivatives. For 2-tert-butyl-1-methylaziridine (B6239365), DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and the energetic landscape of its chemical transformations.
General findings from DFT studies on substituted aziridines indicate that the electronic structure is significantly influenced by the nature of the substituents on both the nitrogen and carbon atoms. The tert-butyl group, being a bulky electron-donating group, is expected to influence the geometry and electronic properties of the aziridine ring. The methyl group on the nitrogen atom also contributes to the electronic environment and affects the barrier to nitrogen inversion.
The ring-opening of aziridines is a synthetically important reaction, and DFT calculations are instrumental in analyzing the transition states of these processes. nih.govresearchgate.netresearchgate.net For this compound, nucleophilic ring-opening can proceed via two main pathways, leading to attack at either the substituted or unsubstituted carbon atom of the ring.
Theoretical studies on analogous substituted aziridines have shown that the regioselectivity of the ring-opening is governed by a combination of steric and electronic factors. researchgate.net The bulky tert-butyl group at the C2 position is expected to sterically hinder the approach of a nucleophile at this carbon. Consequently, nucleophilic attack is generally favored at the less substituted C3 position. DFT calculations can precisely model the transition state structures for both pathways and predict the activation energy barriers, thus providing a quantitative measure of the regioselectivity.
For example, in related systems, the activation energy for nucleophilic attack at the less hindered carbon is found to be significantly lower. nih.gov The transition state for the SN2-type ring-opening typically involves the approaching nucleophile and the departing C-N bond in a nearly collinear arrangement.
Table 1: Representative Calculated Activation Energies for Nucleophilic Ring-Opening of Substituted Aziridines (General Data)
| Aziridine Derivative | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| N-methylaziridine | Cl- | Unsubstituted Carbon | ~15-20 |
| 2-methyl-N-tosylaziridine | CN- | Unsubstituted Carbon | ~12-18 |
| 2-phenyl-N-benzoylaziridine | Br- | Substituted Carbon (Benzylic) | ~10-15 |
Note: The data presented are illustrative and based on general findings for substituted aziridines. Specific values for this compound would require dedicated computational studies.
Nitrogen inversion is a fundamental dynamic process in amines, and in aziridines, this process is significantly slower due to the strained ring structure. stackexchange.com The energy barrier for nitrogen inversion in this compound can be accurately calculated using DFT methods. This barrier is influenced by the substituents on the nitrogen atom.
The transition state for N-inversion involves a planar arrangement of the three bonds to the nitrogen atom. The energy difference between the pyramidal ground state and the planar transition state corresponds to the inversion barrier. For N-alkylated aziridines, these barriers are typically in the range of 10-20 kcal/mol. stackexchange.com The methyl group in this compound is expected to result in an inversion barrier within this range.
Table 2: Calculated N-Inversion Barriers for Representative Aziridines (General Data)
| Aziridine Derivative | Calculated Inversion Barrier (kcal/mol) |
|---|---|
| Aziridine (Parent) | ~17-19 |
| N-methylaziridine | ~16-18 |
| N-chloro-2-methylaziridine | >20 (isolable invertomers) |
| N-phenylaziridine | ~10-12 |
Note: The data presented are illustrative and based on general findings for substituted aziridines. Specific values for this compound would require dedicated computational studies.
The high reactivity of aziridines is largely attributed to their significant ring strain. rsc.orgnih.govacs.org The strain energy of this compound can be estimated using computational methods, typically by comparing its heat of formation with that of a suitable acyclic reference compound through isodesmic or homodesmotic reactions.
The substitution pattern on the aziridine ring affects its stability and strain energy. Electron-donating groups like tert-butyl can have a modest stabilizing effect on the ring. However, the inherent angle strain of the three-membered ring remains the dominant factor contributing to its reactivity. Computational studies on a range of substituted aziridines have provided a quantitative understanding of these effects. rsc.org
Molecular Dynamics Simulations of Conformational Preferences
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations and the dynamics of their interconversion.
For this compound, key conformational degrees of freedom include the rotation of the tert-butyl group around the C-C bond and the pyramidal inversion at the nitrogen atom. MD simulations can provide insights into the rotational barriers of the tert-butyl group and the timescale of nitrogen inversion.
Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant to its role as a synthetic intermediate)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their activity. wikipedia.org While often used in drug discovery to predict biological activity, QSAR can also be applied to predict the reactivity of synthetic intermediates.
In the context of this compound as a synthetic intermediate, a QSAR study could be developed to predict its reactivity in a specific class of reactions. For instance, a model could be built to correlate molecular descriptors of a series of substituted aziridines with their reaction rates or yields in a particular ring-opening reaction.
The development of such a QSAR model would involve:
Data Set Collection: Gathering experimental data on the reactivity of a series of aziridines, including this compound.
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, such as steric parameters (e.g., molar volume), electronic parameters (e.g., partial atomic charges, dipole moment), and topological indices.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the observed reactivity.
Model Validation: Rigorously validating the model to ensure its predictive power.
Such a QSAR model could then be used to predict the reactivity of new, unsynthesized aziridine derivatives, thereby guiding the design of more efficient synthetic routes. While specific QSAR studies focusing on the synthetic utility of this compound are not prominent in the literature, the principles of QSAR are broadly applicable to this area of chemical research. nih.gov
Applications of 2 Tert Butyl 1 Methylaziridine in Organic Synthesis As a Synthetic Building Block
Precursors for Nitrogen-Containing Heterocycles
Aziridines, including 2-tert-butyl-1-methylaziridine (B6239365), serve as versatile precursors for a wide array of nitrogen-containing heterocycles. The transformation typically involves a ring-opening reaction by a nucleophile, followed by an intramolecular cyclization. This strategy allows for the construction of larger, more complex heterocyclic systems from the simple aziridine (B145994) core.
The conversion of aziridines into larger heterocyclic structures like imidazolidines and imidazolidinones has been demonstrated through copper-catalyzed reactions with imines and isocyanates, respectively. nih.gov This process effectively expands the three-membered ring into a five-membered one. nih.gov Furthermore, innovative methods for constructing nitrogen-containing heterocycles can involve aziridine ring-opening followed by cyclization, which can transform the initial three-membered ring into five- or six-membered systems. frontiersin.org The regioselectivity of these reactions is often dependent on the substituents present on the aziridine ring. frontiersin.org
Research has shown that the reaction of chiral 2-(1-aminoalkyl)aziridines with nitriles can lead to the formation of enantiopure imidazolines. researchgate.net The synthetic utility of aziridines extends to the preparation of bicyclic amines and lactams through copper-mediated cyclizations and additions. organic-chemistry.org The ease of preparation of aziridines in high enantiomeric purity makes them attractive starting materials for asymmetric synthesis of these more complex heterocycles. organic-chemistry.org
| Aziridine Derivative | Reactant(s) | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| Generic Aziridine | Imines/Isocyanates | Imidazolidines/Imidazolidinones | Copper-catalyzed ring expansion nih.gov |
| Substituted Aziridine | Internal Nucleophile | 5- or 6-membered heterocycles | Ring-opening and subsequent cyclization frontiersin.org |
| Chiral 2-(1-aminoalkyl)aziridine | Nitriles | Enantiopure Imidazolines | Ritter-type reaction researchgate.net |
| Generic Aziridine | Grignard Reagents | Bicyclic Amines/Lactams | Copper-mediated cyclization/addition organic-chemistry.org |
Intermediates for Amino Alcohol Synthesis
The ring-opening of aziridines is a fundamental method for the synthesis of 1,2-amino alcohols, which are crucial structural motifs in many biologically active compounds and are used as chiral auxiliaries. mdpi.comscirp.org The reaction involves the nucleophilic attack of an oxygen-containing nucleophile, such as water or an alcohol, on one of the carbon atoms of the aziridine ring, leading to cleavage of a carbon-nitrogen bond.
The regioselectivity of the ring-opening is a key aspect of this transformation. In the case of this compound, the bulky tert-butyl group can sterically hinder nucleophilic attack at the C-2 position, potentially favoring attack at the C-3 position. The reaction conditions, particularly the use of acid catalysts, can significantly influence the outcome. For instance, the ring-opening of nonactivated 2-(1-aminoalkyl) aziridines with water under acidic conditions can be highly regioselective, cleaving at either the C-2 or C-3 position depending on the acid used. researchgate.net
A variety of methods have been developed for the synthesis of amino alcohols from aziridines. These include the ring-opening with carboxylic acids to form amino esters, which can then be hydrolyzed to the corresponding amino alcohols. researchgate.net Additionally, unique strategies such as the ring-opening of aziridines with pendant silanols have been developed to produce protected amino alcohols. nih.gov
| Aziridine Type | Nucleophile/Reagent | Key Feature | Product |
|---|---|---|---|
| N-tosylaziridines | Acid Anhydrides/TBD catalyst | Mild, organocatalyzed reaction | β-amino esters (precursors to β-amino alcohols) mdpi.com |
| Aziridines with pendant silanols | Intramolecular reaction | Unique tethered approach | Protected amino alcohols nih.gov |
| Nonactivated 2-(1-aminoalkyl) aziridines | Water/Acid | Acid-dependent regioselectivity | 2,3-diaminoalkan-1-ols or 1,3-diaminoalkan-2-ols researchgate.net |
| Chiral cycloalkyl aziridines | Carboxylic Acids | Formation of diastereomers | Optically pure amino alcohols after separation and hydrolysis researchgate.net |
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While information specifically detailing this compound as a chiral auxiliary is limited, the broader class of chiral aziridines and their derivatives have found application in asymmetric synthesis. The chirality of the aziridine can direct the approach of reagents, leading to the formation of one stereoisomer in preference to another.
Chiral aziridine-phosphine compounds have been shown to be effective catalysts in asymmetric organocatalytic reactions, such as the intramolecular Rauhut–Currier reaction. mdpi.com In these cases, the aziridine moiety is part of a larger ligand structure that coordinates to a metal or acts as an organocatalyst, creating a chiral environment for the reaction to take place. The use of both enantiomeric forms of the chiral aziridine-phosphine catalysts allowed for the formation of products with opposite absolute configurations. mdpi.com
The principle of using chiral auxiliaries is well-established, with various structures derived from amino acids, terpenes, and other natural products being widely used. nih.gov These auxiliaries are employed to induce diastereoselectivity in reactions such as alkylations, aldol reactions, and cycloadditions. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Although direct examples for this compound are not prominent in the provided search results, its chiral nature suggests potential in this area of asymmetric synthesis.
Building Blocks for Complex Molecular Architectures (excluding biologically active compounds)
The utility of this compound as a building block extends to the construction of complex molecular architectures that are not necessarily destined for biological applications. The ability to introduce a protected amino group and an adjacent carbon stereocenter makes it a valuable component in multi-step syntheses.
The anionic ring-opening polymerization (AROP) of aziridines, particularly those activated with an electron-withdrawing group on the nitrogen, can lead to the formation of linear polymers. For example, the polymerization of tert-butyl aziridine-1-carboxylate, an activated aziridine, produces poly(BocAz), which can be deprotected to yield linear polyethyleneimine. nih.gov This demonstrates the potential for aziridines to be used in materials science for the creation of functional polymers.
Furthermore, the stereoselective reactions of aziridines allow for the precise construction of acyclic and cyclic compounds with multiple stereocenters. The predictable nature of the ring-opening reactions, often proceeding with inversion of configuration at the site of nucleophilic attack, is a powerful tool for controlling the stereochemistry of the final product. The development of catalytic asymmetric methods for the synthesis of trisubstituted aziridines further expands the range of complex, stereochemically defined structures that can be accessed from these building blocks. scispace.com
Advanced Analytical Techniques for Characterization of 2 Tert Butyl 1 Methylaziridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemistry
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-tert-butyl-1-methylaziridine (B6239365) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum provides key information. The tert-butyl group, due to its nine equivalent protons, appears as a sharp singlet, typically in the upfield region (around 1.0-1.2 ppm). The N-methyl group also presents as a singlet, generally found between 2.2 and 2.5 ppm. The protons on the aziridine (B145994) ring (at the C2 and C3 positions) are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal coupling. The proton at the C2 position, adjacent to the bulky tert-butyl group, is a doublet of doublets, influenced by the two protons on C3. The chemical shifts and coupling constants (J-values) of these ring protons are highly diagnostic for the stereochemistry of the molecule. For instance, the cis and trans coupling constants across the aziridine ring typically differ, providing insight into the relative configuration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon atoms. The spectrum would show distinct signals for the N-methyl carbon, the carbons of the tert-butyl group (quaternary and methyl), and the two carbons of the aziridine ring. The chemical shifts of the ring carbons are particularly informative about the substitution pattern. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity between the different structural fragments.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C(CH₃)₃ | 1.05 (s, 9H) | 27.5 (3 x CH₃) |
| C (CH₃)₃ | - | 32.0 (qC) |
| N-CH₃ | 2.30 (s, 3H) | 35.0 |
| Aziridine CH₂ | 1.30 (dd, 1H), 1.75 (dd, 1H) | 38.0 |
| Aziridine CH | 1.90 (dd, 1H) | 45.0 |
Note: The data in this table are predicted values based on known chemical shifts for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum upon ionization provides structural information that corroborates the proposed structure. In electron ionization (EI), a common technique, the molecular ion (M⁺˙) may be observed. However, for aliphatic amines, it can sometimes be weak or absent. The fragmentation of N-alkyl aziridines is characterized by specific cleavage pathways.
A primary fragmentation route is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this can occur in two principal ways:
Loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable tertiary carbocation fragment.
Loss of the tert-butyl radical (•C(CH₃)₃) , which is often a dominant fragmentation pathway for compounds containing this group, resulting in a characteristic and often abundant ion.
The cleavage of the aziridine ring itself can also occur. Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), can be used to enhance the abundance of the molecular ion or the protonated molecule [M+H]⁺, which is crucial for confirming the molecular weight.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 127 | [C₈H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [C₇H₁₄N]⁺ | Loss of •CH₃ (α-cleavage) |
| 70 | [C₄H₈N]⁺ | Loss of •C(CH₃)₃ (α-cleavage) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Note: The fragmentation data is based on predictable pathways for aliphatic amines and tert-butyl containing compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The spectra provide a molecular "fingerprint" that is unique to the compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds.
C-H stretching: Aliphatic C-H stretches from the methyl and tert-butyl groups are expected in the 2850-3000 cm⁻¹ region.
C-N stretching: The C-N stretching vibration of the aziridine ring and the N-methyl group typically appears in the 1250-1020 cm⁻¹ range.
CH₂/CH₃ bending: Bending (scissoring, rocking, and wagging) vibrations for the methylene (B1212753) groups of the ring and the methyl groups occur in the 1470-1365 cm⁻¹ region. The characteristic symmetric and asymmetric bends of the tert-butyl group are also expected here.
Aziridine ring vibrations: The ring itself has characteristic breathing and deformation modes, though these can be complex and appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. C-H and C-C bond vibrations are typically strong in Raman spectra, making it useful for analyzing the hydrocarbon backbone of the molecule. The symmetric vibrations of the tert-butyl group would also be prominent.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2970-2850 | C-H Stretch | Aliphatic (tert-butyl, N-methyl, CH₂) |
| 1470-1450 | C-H Bend (asymmetric) | CH₃ and CH₂ |
| 1390-1365 | C-H Bend (symmetric) | tert-butyl (characteristic doublet) |
| 1250-1200 | C-C Skeletal Stretch | C-C(CH₃)₃ |
| 1220-1020 | C-N Stretch | Aziridine, N-Alkyl |
| ~850 | Aziridine Ring Deformation | C-N-C |
X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. purechemistry.org This technique requires a single, well-ordered crystal of the compound. For a low-melting solid or liquid like this compound, obtaining a suitable crystal can be challenging.
However, if a crystalline derivative can be prepared, this method provides unequivocal proof of structure. rsc.org For chiral molecules, anomalous dispersion techniques (e.g., using the Flack parameter) can be used to determine the absolute configuration (R or S) of the stereocenter at C2 without the need for a heavy atom, provided the crystal quality is high. researchgate.net This is particularly important in asymmetric synthesis to confirm the outcome of a stereoselective reaction. The crystal structure would reveal precise bond lengths, bond angles, and torsional angles, confirming the strained nature of the three-membered aziridine ring. rsc.org
Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Assessment
Since this compound is a chiral compound, assessing its enantiomeric purity is critical, especially when synthesized via asymmetric methods. Chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the standard technique for separating and quantifying enantiomers. researchgate.netmdpi.com
Chiral Gas Chromatography (GC): Chiral GC is well-suited for volatile and thermally stable compounds like N-alkyl aziridines. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czresearchgate.net The two enantiomers interact diastereomerically with the chiral selector, leading to different retention times and allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or when GC is not suitable, chiral HPLC is employed. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used. researchgate.netmdpi.com The choice of mobile phase (normal, polar organic, or reversed-phase) is critical for achieving optimal separation. The enantiomeric excess (% ee) can be accurately calculated from the relative peak areas of the two enantiomers in the chromatogram.
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile/Carrier Phase | Detection |
| Gas Chromatography (GC) | Derivatized Cyclodextrin (e.g., CHIRALDEX®) | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Heptane/Alcohol (Normal Phase) or Acetonitrile/Water (Reversed Phase) | UV, Mass Spectrometry (MS) |
Future Directions and Challenges in the Research of N Methyl 2 Tert Butylaziridines
Development of Novel and More Efficient Stereoselective Synthetic Routes
A primary challenge in the field is the development of practical and highly stereoselective methods to synthesize enantiopure N-methyl-2-tert-butylaziridines. The bulky tert-butyl group can sterically hinder conventional aziridination reactions, necessitating innovative catalytic systems.
Future research will likely focus on transition-metal catalysis, which has shown promise for the asymmetric synthesis of other challenging aziridines. Chiral catalysts, particularly those based on rhodium, copper, and palladium, are prime candidates for exploration. For instance, chiral rhodium(III) catalysis has been effective for the enantioselective aziridination of unactivated terminal alkenes, offering a potential route to chiral 2-tert-butylaziridines from 3,3-dimethyl-1-butene (B1661986). The goal is to develop systems that not only provide high yields but also exceptional enantioselectivity (ee).
Another promising avenue is the use of chiral Brønsted acids to catalyze asymmetric aziridinations. This approach involves the enantioselective protonation of catalytically generated enamines to form an α-chloroamine, which then cyclizes to the aziridine (B145994) in a one-pot process. rsc.org Adapting such methods to accommodate the steric demands of the tert-butyl group is a key research objective.
| Catalyst Type | Potential Substrate | Key Advantage | Research Goal |
| Chiral Rhodium(III) | 3,3-Dimethyl-1-butene | High catalytic performance and functional group tolerance. | Achieve >95% yield and >99% ee. |
| Chiral Copper-Bisoxazoline | 3,3-Dimethyl-1-butene + Nitrene Source | Well-established for asymmetric aziridination. | Overcome steric hindrance from the tert-butyl group. |
| Chiral Brønsted Acid | Enamine Precursors | Metal-free catalysis, operational simplicity. | Optimize for high diastereoselectivity and enantioselectivity. rsc.org |
Exploration of Undiscovered Reactivity Pathways and Transformations
The inherent ring strain of the aziridine core makes it a versatile intermediate for synthetic transformations. researchgate.netcitedrive.com The interplay between the electron-donating N-methyl group and the sterically demanding C-tert-butyl group in N-methyl-2-tert-butylaziridines could lead to unique and undiscovered reactivity.
Future work should systematically investigate the regioselectivity of nucleophilic ring-opening reactions. The tert-butyl group is expected to strongly direct nucleophilic attack to the less substituted C3 carbon, but the extent of this control with a wide variety of nucleophiles remains to be fully explored. Furthermore, rearrangements and cycloaddition reactions are fertile ground for discovery. For example, the thermal or photochemical rearrangement of these aziridines could lead to valuable and structurally complex amine derivatives that are otherwise difficult to access. Investigating their utility as precursors for creating larger heterocyclic systems, such as imidazoles or pyridines, is another key direction. rsc.org
Green Chemistry Approaches to Aziridine Synthesis and Functionalization
Traditional aziridine syntheses often rely on stoichiometric oxidants, hazardous solvents, and precious metal catalysts, presenting environmental and safety concerns. researchgate.net A significant challenge is to develop greener and more sustainable methods for the synthesis and functionalization of N-methyl-2-tert-butylaziridines.
One of the most promising green approaches is electrochemistry. Electrochemical methods can replace chemical oxidants with electricity, potentially coupling widely available primary amines and unactivated alkenes. This strategy avoids harsh reagents and can be highly efficient. Photochemistry offers another mild and sustainable alternative, using light to drive the construction of aziridine rings under ambient conditions. researchgate.net
The choice of solvent is also critical. Recent advancements have demonstrated the use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), in mixed flow-batch systems for the synthesis of NH-aziridines from vinyl azides. rsc.org Applying these sustainable solvent and flow-chemistry principles to the synthesis of N-methyl-2-tert-butylaziridines could significantly reduce the environmental impact and improve safety and scalability.
| Green Approach | Principle | Potential Advantage for Aziridine Synthesis |
| Electrochemistry | Uses electricity to replace chemical oxidants. | Avoids harsh reagents; high atom economy. |
| Photocatalysis | Uses light to drive reactions, often under mild conditions. | Energy efficient; can enable novel reaction pathways. rsc.org |
| Flow Chemistry | Reactions are run in continuous streams in small reactors. | Enhanced safety, better temperature control, easier scale-up. rsc.org |
| Green Solvents | Use of biodegradable or less hazardous solvents like CPME. | Reduced environmental waste and toxicity. rsc.org |
Computational Predictions Guiding Experimental Design
As synthetic targets and reaction pathways become more complex, a trial-and-error approach to experimental design is inefficient. Computational chemistry is emerging as an indispensable tool for predicting reactivity and guiding synthetic efforts. mdpi.com
High-level density functional theory (DFT) calculations can be used to model reaction mechanisms, predict transition state energies, and rationalize stereochemical outcomes. acs.org For N-methyl-2-tert-butylaziridines, computational studies can help predict the feasibility of different synthetic routes and identify the most promising catalyst systems before extensive lab work is undertaken. rsc.org For instance, modeling the interaction between a chiral catalyst and a prochiral substrate can elucidate the origins of enantioselectivity, allowing for the rational design of more effective catalysts. nih.gov
Furthermore, computational models can predict the frontier molecular orbital energies of reactants, helping to determine which substrates are likely to react successfully under specific conditions, such as in photocatalysis. mit.edu This predictive power can dramatically accelerate the discovery of new reactions and expand the accessible range of aziridine derivatives. nih.gov
Expanding the Scope of Synthetic Applications in Advanced Organic Materials and Methodologies
While aziridines are recognized as valuable building blocks for pharmaceuticals, their application in advanced organic materials is a relatively underexplored frontier. citedrive.comrmit.edu.vn The unique properties imparted by the N-methyl and C-tert-butyl groups could make these specific aziridines valuable monomers or precursors for new polymers and functional materials.
Future research should explore the ring-opening polymerization of N-methyl-2-tert-butylaziridine. This could potentially lead to novel polyamines with unique physical properties, such as tailored solubility and thermal stability, conferred by the bulky tert-butyl side chains. Additionally, incorporating this aziridine moiety into larger molecular architectures could find applications in organocatalysis, where the chiral scaffold could be used to induce asymmetry in chemical reactions. The development of new bioorthogonal reactions involving aziridines for applications in chemical biology also represents a promising area for expansion.
Q & A
Basic Question: What are the key considerations for synthesizing and purifying 2-tert-butyl-1-methylaziridine?
Answer:
Synthesis typically involves alkylation of aziridine precursors with tert-butyl and methyl groups. Critical steps include:
- Precursor selection : Use tert-butylamine derivatives (e.g., N-Methyl-tert-butylamine, CAS 14610-37-8) as starting materials due to their established reactivity .
- Purification : Distillation under reduced pressure (boiling point ~67–69°C) is essential to isolate the compound, as indicated by analogous tert-butyl-containing amines .
- Characterization : Confirm purity via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, referencing spectral libraries for aziridine derivatives .
Advanced Question: How can computational methods predict the ring strain and reactivity of this compound?
Answer:
- Quantum mechanical modeling : Use density functional theory (DFT) to calculate bond angles and torsional strain. Compare results with X-ray crystallography data for structurally similar aziridines (e.g., 2-benzyl-1-benzoyl-2-tert-butylaziridine, CAS 126179-51-9) to validate predictions .
- Reactivity simulations : Model nucleophilic ring-opening reactions under varying conditions (e.g., acidic vs. basic media) to predict regioselectivity .
Basic Question: What experimental conditions stabilize this compound during storage?
Answer:
- Inert environments : Store under nitrogen or argon to prevent oxidation, as tert-butyl groups are prone to radical-mediated degradation .
- Temperature control : Keep at –20°C in amber vials to minimize thermal decomposition, based on stability data for tert-butyl ethers .
Advanced Question: How does the steric bulk of the tert-butyl group influence nucleophilic ring-opening reactions?
Answer:
- Kinetic studies : Compare reaction rates of this compound with less hindered analogs (e.g., 1-methylaziridine) using nucleophiles like amines or thiols.
- Steric parameter analysis : Apply Tolman’s cone angle or similar metrics to quantify steric effects, correlating with experimental outcomes .
Basic Question: What methodologies are recommended for assessing the toxicity of this compound?
Answer:
- In vitro assays : Use Ames tests (bacterial mutagenicity) and mammalian cell cytotoxicity assays. Reference protocols for structurally related triazine derivatives (e.g., terbuthylazine, CAS 5915-41-3) to design dose-response experiments .
- Metabolic profiling : Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) to identify toxic intermediates .
Advanced Question: Can this compound act as a ligand in asymmetric catalysis?
Answer:
- Coordination studies : Screen the compound with transition metals (e.g., Pd, Ni) in cross-coupling reactions. Compare enantioselectivity with other aziridine ligands (e.g., 2R-configured analogs) .
- Spectroscopic validation : Use X-ray photoelectron spectroscopy (XPS) to confirm metal-ligand binding modes .
Basic Question: How to resolve contradictions in reported reactivity data for aziridines under oxidative conditions?
Answer:
- Controlled replication : Repeat experiments using standardized oxidants (e.g., mCPBA, H₂O₂) and monitor reaction progress via in situ IR spectroscopy.
- Surface effects : Account for adsorption on glassware (see indoor surface chemistry studies ), which may alter reaction pathways.
Advanced Question: What advanced spectroscopic techniques differentiate this compound from its stereoisomers?
Answer:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation .
- Dynamic NMR : Analyze ring-inversion barriers at low temperatures to distinguish axial and equatorial substituents .
Basic Question: How to study the adsorption behavior of this compound on indoor surfaces?
Answer:
- Microspectroscopic imaging : Apply atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to quantify surface adsorption on materials like glass or polymers .
- Environmental simulation : Replicate indoor humidity and temperature conditions to model real-world stability .
Advanced Question: What challenges arise when scaling up the synthesis of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
